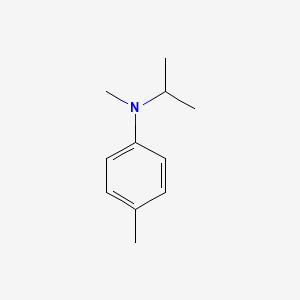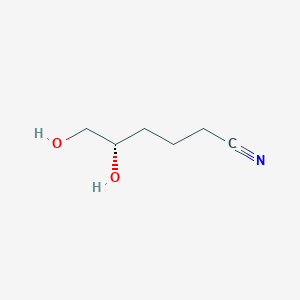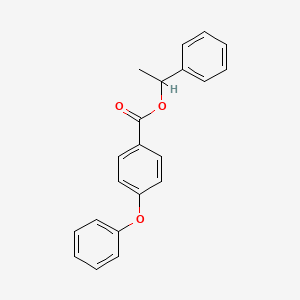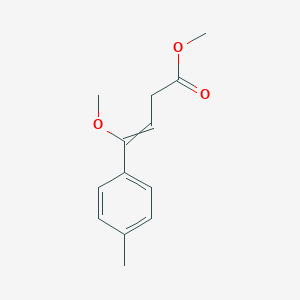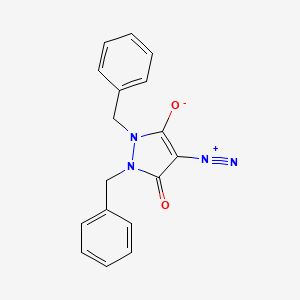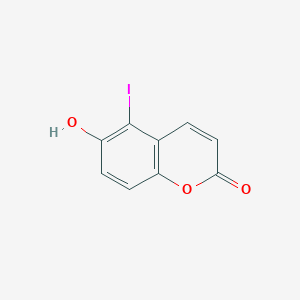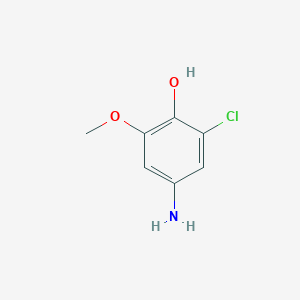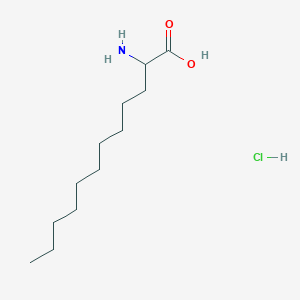
alpha-Aminododecanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Aminododecanoic acid hydrochloride: is a derivative of dodecanoic acid, which is a saturated fatty acid. This compound is characterized by the presence of an amino group attached to the alpha carbon of the dodecanoic acid chain, and it is commonly used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Aminododecanoic acid hydrochloride can be synthesized through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. The bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride. The resulting alpha-bromocarboxylic acid is then treated with ammonia to yield the desired alpha-amino acid .
Industrial Production Methods: Industrial production of this compound often involves the catalytic reduction of 12-oxododecanoic acid oxime. This process includes the formation of 12-oxododecanoic acid from vernolic acid, followed by reaction with hydroxylamine hydrochloride to form the oxime, which is then reduced to produce alpha-Aminododecanoic acid .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Aminododecanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodic acid.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Amides and esters
Wissenschaftliche Forschungsanwendungen
Alpha-Aminododecanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, such as Nylon 12, due to its ability to form long-chain polyamides
Wirkmechanismus
The mechanism of action of alpha-Aminododecanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound can also participate in metabolic pathways, where it is converted into various intermediates that play crucial roles in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Dodecanoic acid (Lauric acid): A saturated fatty acid with a similar carbon chain length but lacking the amino group.
11-Aminoundecanoic acid: Another amino acid with a similar structure but one carbon shorter in the chain.
12-Aminododecanoic acid: The non-hydrochloride form of the compound.
Uniqueness: Alpha-Aminododecanoic acid hydrochloride is unique due to the presence of both the amino group and the hydrochloride salt, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in industrial applications where solubility and reactivity are critical factors .
Eigenschaften
CAS-Nummer |
92625-27-9 |
|---|---|
Molekularformel |
C12H26ClNO2 |
Molekulargewicht |
251.79 g/mol |
IUPAC-Name |
2-aminododecanoic acid;hydrochloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15;/h11H,2-10,13H2,1H3,(H,14,15);1H |
InChI-Schlüssel |
XKAQXBFIVNDXIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


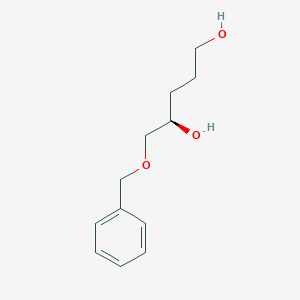
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
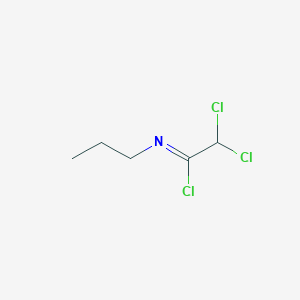

![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)

